8-Amino-3-deazaguanine

Übersicht

Beschreibung

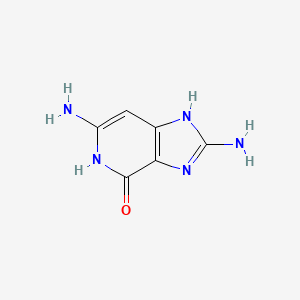

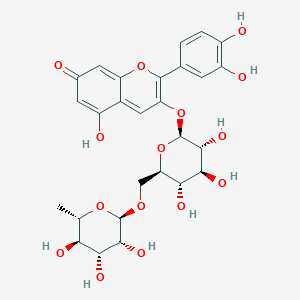

8-Amino-3-deazaguanine is a purine analog that has been widely studied for its biological activity . It closely resembles guanine and is competitive with it in the metabolism of living organisms . It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . It was the first purine analogue discovered to inhibit experimental tumors in mice .

Synthesis Analysis

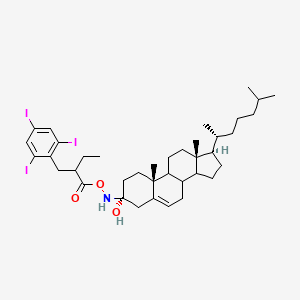

8-Amino-3-deazaguanine, an analogue of both 3-deazaguanine and 8-aminoguanine, was synthesized from the ammonolysis of an imidazole precursor, methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate .Molecular Structure Analysis

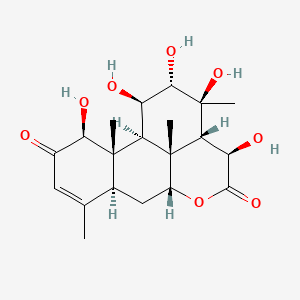

The molecular structure of 8-Amino-3-deazaguanine is C4H4N6O . The compound closely resembles guanine and is competitive with it in the metabolism of living organisms .Physical And Chemical Properties Analysis

8-Amino-3-deazaguanine has a molar mass of 152.117 g·mol −1 . It appears as a white to off-white crystalline powder . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

8-Amino-3-deazaguanine, an analogue of both 3-deazaguanine and 8-aminoguanine, has been synthesized from imidazole precursors. It shows notable properties as an antitumor agent and a purine nucleoside phosphorylase (PNP) inhibitor. Its synthesis involves the ammonolysis of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate and other intermediate steps. However, the introduction of the amino group in the 8-position of 3-deazaguanine enhances its PNP activity but diminishes its antitumor activity (Berry, Gilbertsen, & Cook, 1986).

Inhibition of Purine Nucleoside Phosphorylase

8-Amino-3-deazaguanine exhibits an inhibition constant (IC50) of 9.9 µM against isolated mammalian PNP. This indicates its potential as a PNP inhibitor, which is a key aspect in understanding its role in biochemical processes and therapeutic applications. However, it is a weak inhibitor of T and B cell growth and does not enhance 2'-deoxyguanosine toxicity in these cells (Berry, Gilbertsen, & Cook, 1986).

DNA Polymerase Inhibition and Antibacterial Activity

Certain 7-alkyl-N(2)-substituted-3-deazaguanines have been synthesized and evaluated for their antibacterial activity. These derivatives were found to be potent and selective inhibitors of DNA polymerase from Gram-positive bacteria. This finding highlights the potential of 8-amino-3-deazaguanine analogues in developing antibacterial agents (Xu et al., 2011).

Antiviral Activity

3-Deazaguanine and its derivatives, like 3-deazaguanosine and 3-deazaguanylic acid, have shown significant antiviral activity against a range of RNA and DNA viruses, including influenza and herpesviruses. This suggests that modifications of 8-amino-3-deazaguanine could yield compounds with effective antiviral properties (Allen et al., 1977).

Chemotherapy of Breast Carcinomas

Studies have shown that 3-deazaguanine, a closely related compound to 8-amino-3-deazaguanine, is active against slow- and rapid-growing solid experimental tumors, particularly models for human breast carcinomas. This suggests a potential application in chemotherapy for specific types of cancer (Khwaja, 1982).

Wirkmechanismus

Zukünftige Richtungen

Deazaguanine modifications play multifaceted roles in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions . Beyond their roles in translation, deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms . Deazaguanine moieties extend beyond nucleic acid modifications, manifesting in the structural diversity of biologically active natural products . Their roles in fundamental cellular processes and their presence in biologically active natural products underscore their versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .

Eigenschaften

IUPAC Name |

2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGXIIXWKAONRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C2=C1NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145855 | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3-deazaguanine | |

CAS RN |

103438-45-5 | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103438455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1215612.png)

![N~2~,N~4~,N~6~,N~8~-Tetramethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B1215620.png)